3-Phenoxyphenyl morpholine-4-carboxylate
Description
3-Phenoxyphenyl morpholine-4-carboxylate is a synthetic ester featuring a phenoxyphenyl group linked to a chromen ring system and a morpholinecarboxylate moiety. The morpholine group introduces polarity, which may influence solubility and metabolic stability compared to non-polar esters.
Properties
IUPAC Name |
(3-phenoxyphenyl) morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-17(18-9-11-20-12-10-18)22-16-8-4-7-15(13-16)21-14-5-2-1-3-6-14/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAYIXPPFOQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=CC(=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxyphenyl morpholine-4-carboxylate typically involves the reaction of 3-phenoxyphenylamine with morpholine-4-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxyphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-Phenoxyphenyl morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Phenoxyphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(2-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 4-Morpholinecarboxylate (CAS 637750-61-9)
- Structural Differences: The methoxyphenoxy substituent at position 3 contrasts with the target compound’s phenoxyphenyl group.
- The chromen-4-one core is shared, suggesting similar π-π stacking interactions in biological targets.
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Morpholine-4-carboxylate (CAS 637748-17-5)
[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate (CAS 845903-21-1)
Pyrethroids (e.g., Permethrin, Tau-Fluvalinate)
- Permethrin : Features a dichloroethenyl-cyclopropane ester (logP ~6.1), making it highly lipophilic and insecticidal .
- Tau-Fluvalinate: Contains a cyano(3-phenoxyphenyl)methyl group; used as an acaricide .
- Comparison :
Data-Driven Analysis
Table 1: Physical and Chemical Properties of Analogs
*Estimated based on structural analogs.
Functional Implications
- Bioactivity: Pyrethroids (e.g., permethrin) target insect sodium channels.
- Stability: Electron-withdrawing substituents (e.g., Cl, CF₃) in analogs enhance stability but may require metabolic activation. The target’s phenoxyphenyl group could be more prone to oxidative degradation .
- Synthesis : Analogous compounds (e.g., CAS 637748-17-5) are synthesized via chromen-core formation followed by esterification, suggesting feasible routes for the target compound .
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